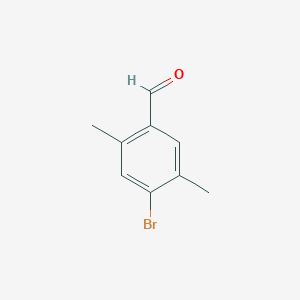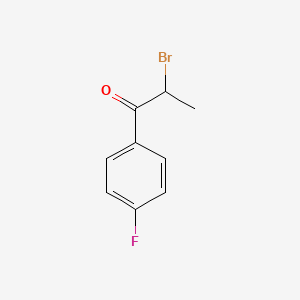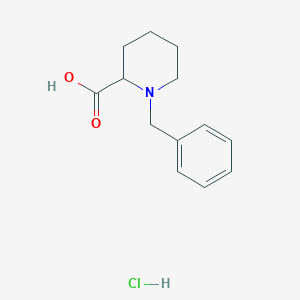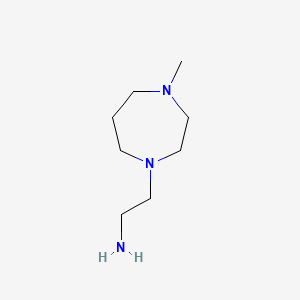
4-Bromo-2,5-dimethylbenzaldehyde
Descripción general
Descripción
4-Bromo-2,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9BrO. It belongs to the class of aryl aldehydes and contains a bromine atom, two methyl groups, and an aldehyde functional group. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications .
Aplicaciones Científicas De Investigación
4-Bromo-2,5-dimethylbenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials
Safety and Hazards
4-Bromo-2,5-dimethylbenzaldehyde is associated with several safety hazards. It is harmful if swallowed and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .
Mecanismo De Acción
Target of Action
The primary targets of 4-Bromo-2,5-dimethylbenzaldehyde are currently unknown. This compound is a derivative of benzaldehyde, which is often used in organic synthesis and can react with a variety of nucleophiles . .
Mode of Action
As a benzaldehyde derivative, it may undergo nucleophilic addition reactions at the carbonyl group, similar to other aldehydes . The bromine atom and the methyl groups on the phenyl ring could influence the reactivity and selectivity of these reactions.
Biochemical Pathways
The specific biochemical pathways affected by this compound are not known. Benzaldehyde derivatives can participate in a variety of chemical reactions and could potentially interfere with multiple biochemical pathways. Without specific experimental data, it is difficult to predict the exact effects of this compound .
Pharmacokinetics
The compound’s bioavailability would depend on these properties, as well as factors such as its solubility and stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to benzaldehyde, it might share some of its biological activities. The presence of the bromine atom and the methyl groups could significantly alter its biological effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other compounds, and the specific conditions inside the cells . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2,5-dimethylbenzaldehyde involves the reaction of 1,4-dibromo-2,5-dimethylbenzene with n-butyllithium in tetrahydrofuran (THF) at -78°C. The reaction mixture is then treated with N-formylpiperidine, followed by warming to room temperature and quenching with hydrochloric acid. The crude product is purified by flash chromatography using hexane/ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,5-dimethylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Bromo-2,5-dimethylbenzoic acid.
Reduction: 4-Bromo-2,5-dimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the two methyl groups.
2,5-Dimethylbenzaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but has methoxy groups instead of methyl groups
Uniqueness
4-Bromo-2,5-dimethylbenzaldehyde is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and versatility in chemical reactions. The combination of these functional groups allows for a wide range of synthetic applications and potential biological activities .
Propiedades
IUPAC Name |
4-bromo-2,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZFGJSUCDDCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519395 | |
| Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88111-74-4 | |
| Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88111-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














